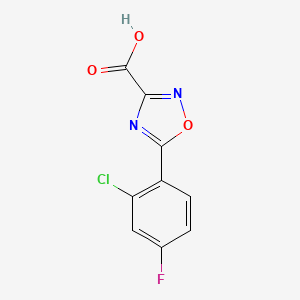
5-(2-Chloro-4-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Chloro-4-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that contains an oxadiazole ring substituted with a 2-chloro-4-fluorophenyl group and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloro-4-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-4-fluorobenzohydrazide with ethyl chloroformate, followed by cyclization with sodium methoxide to form the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-Chloro-4-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by other nucleophiles.
Oxidation and Reduction: The oxadiazole ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form esters or amides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted oxadiazoles.
Oxidation: Formation of oxadiazole N-oxides.
Reduction: Formation of reduced oxadiazole derivatives.
Applications De Recherche Scientifique
5-(2-Chloro-4-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial and anticancer agent.
Materials Science: Used in the development of new materials with specific electronic properties.
Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.
Mécanisme D'action
The mechanism of action of 5-(2-Chloro-4-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anticancer effects . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-Chloro-4-fluorophenyl)-1,3-thiazol-2-amine: Another heterocyclic compound with similar substituents.
3-Chloro-4-fluorophenylboronic acid: A boronic acid derivative with similar aromatic substitution.
Uniqueness
5-(2-Chloro-4-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to its oxadiazole ring, which imparts specific electronic and steric properties that can influence its reactivity and interactions with biological targets. This makes it a valuable compound for various applications in research and industry.
Activité Biologique
5-(2-Chloro-4-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid is a compound belonging to the oxadiazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
The chemical structure of this compound can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C8H4ClF N2O3
- Molecular Weight : 230.65 g/mol
Biological Activity Overview
Recent studies have highlighted the biological activities of oxadiazole derivatives, particularly their potential as anticancer agents. The following sections detail specific findings related to the compound's efficacy against various cancer cell lines.
Anticancer Activity
Numerous studies have investigated the cytotoxic effects of this compound on different cancer cell lines.
Case Studies and Findings
-
Cytotoxicity Against Cancer Cell Lines :
- The compound exhibited significant cytotoxic activity against human breast adenocarcinoma (MCF-7), human melanoma (MEL-8), and acute lymphoblastic leukemia (CEM-13) cell lines.
- In vitro assays revealed IC50 values ranging from 0.65 µM to 15.63 µM depending on the cell line tested, indicating a potent anticancer effect compared to standard chemotherapeutics like doxorubicin .
-
Mechanisms of Action :
- Flow cytometry analysis demonstrated that the compound induces apoptosis in cancer cells through the activation of caspase pathways and upregulation of pro-apoptotic proteins such as p53 .
- Molecular docking studies suggested strong hydrophobic interactions between the compound and key amino acid residues in target proteins involved in cancer progression .
Comparative Biological Activity Table
| Compound Name | Cancer Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 15.63 | Apoptosis induction via caspase activation |
| Doxorubicin | MCF-7 | 10.38 | DNA intercalation and topoisomerase inhibition |
| Tamoxifen | MCF-7 | 10.38 | Estrogen receptor modulation |
Additional Biological Activities
Beyond anticancer properties, oxadiazole derivatives have been studied for their antimicrobial and anti-inflammatory effects:
- Antimicrobial Activity :
- Anti-inflammatory Properties :
Propriétés
Formule moléculaire |
C9H4ClFN2O3 |
|---|---|
Poids moléculaire |
242.59 g/mol |
Nom IUPAC |
5-(2-chloro-4-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C9H4ClFN2O3/c10-6-3-4(11)1-2-5(6)8-12-7(9(14)15)13-16-8/h1-3H,(H,14,15) |
Clé InChI |
IJWLNHAUYGGMRU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)Cl)C2=NC(=NO2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















